3-propanoyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propanoylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-10(13)9-7-8-5-3-4-6-11(8)15-12(9)14/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCROEIFZQWEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Evolving Synthesis of 3-Substituted Coumarins: A Technical Guide for the Modern Chemist
Introduction: The coumarin scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science. Among its diverse analogues, 3-substituted coumarins hold a place of particular significance, exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Their unique photophysical characteristics also make them valuable as fluorescent probes and optical brightening agents. The strategic introduction of a diverse array of substituents at the 3-position is a key determinant of their function, making the development of efficient and versatile synthetic methodologies a central theme in organic chemistry.
This in-depth technical guide provides a comprehensive overview of the historical development of 3-substituted coumarin synthesis, from the foundational classical name reactions to the sophisticated transition-metal-catalyzed and photocatalytic methods that define the modern era. Designed for researchers, scientists, and drug development professionals, this guide delves into the mechanistic underpinnings, practical applications, and comparative advantages of each synthetic strategy, offering a robust framework for the rational design and synthesis of novel 3-substituted coumarin derivatives.
I. The Classical Era: Foundational Condensation Strategies
The genesis of 3-substituted coumarin synthesis lies in a series of venerable condensation reactions that remain relevant for their simplicity and accessibility. These methods typically involve the formation of the coumarin core through the reaction of a salicylaldehyde derivative with a component that introduces the C3-substituent and the adjacent carbonyl group.
The Perkin Reaction: A Historical Cornerstone
First described by William Henry Perkin in 1868, the Perkin reaction is a landmark in organic synthesis that provides access to α,β-unsaturated aromatic acids.[3] In the context of coumarin synthesis, it involves the condensation of a salicylaldehyde with an aliphatic acid anhydride in the presence of the corresponding alkali salt of the acid, which acts as a base catalyst.[4][5] The reaction proceeds via an aldol-type condensation to form an intermediate which, in the case of salicylaldehyde, undergoes intramolecular cyclization to yield the coumarin ring.[6]
Mechanism of the Perkin Reaction for Coumarin Synthesis:
The reaction is initiated by the deprotonation of the acid anhydride by the basic salt to form a reactive enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the salicylaldehyde. The resulting alkoxide intermediate is acetylated by another molecule of the anhydride. Subsequent elimination of a carboxylate group and intramolecular cyclization via attack of the phenolic oxygen onto the newly formed α,β-unsaturated system, followed by dehydration, affords the coumarin product.
Figure 1: Simplified workflow of the Perkin reaction for 3-substituted coumarin synthesis.
Experimental Protocol: Synthesis of 3-Arylcoumarins via Perkin Condensation [7]
A mixture of the appropriately substituted salicylaldehyde (1.0 eq.), phenylacetic acid (1.2 eq.), acetic anhydride (3.0 eq.), and triethylamine (2.0 eq.) is heated at 120 °C with stirring for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3-arylcoumarin.
The Knoevenagel Condensation: A Versatile Approach
The Knoevenagel condensation offers a more versatile and widely employed route to 3-substituted coumarins.[8] This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate, malononitrile, or ethyl cyanoacetate) in the presence of a weak base such as piperidine or an amine.[1][9] The choice of the active methylene compound directly determines the nature of the substituent at the 3-position (e.g., -COOH, -COCH₃, -CN, -COOEt).
Mechanism of the Knoevenagel Condensation for Coumarin Synthesis:
The base catalyzes the formation of a carbanion from the active methylene compound. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes dehydration to form a stable intermediate. Subsequent intramolecular cyclization (lactonization) between the phenolic hydroxyl group and the ester or nitrile function, often facilitated by heating or acidic workup, yields the 3-substituted coumarin.
Figure 2: Generalized workflow of the Knoevenagel condensation for 3-substituted coumarin synthesis.
Experimental Protocol: One-Pot Synthesis of 3-Cyanocoumarin in Water [10]
An equimolar mixture of a substituted salicylaldehyde (1 mmol) and malononitrile (1 mmol) is added to an aqueous solution of sodium bicarbonate (e.g., 5 mL of a 0.05 M solution). The mixture is stirred vigorously at room temperature for the specified time (typically 1-5 hours), during which the progress of the reaction is monitored by TLC. After completion, the heterogeneous mixture is acidified with concentrated HCl (e.g., 0.5 mL) and then gently heated to 90 °C for 1-2 hours to facilitate cyclization. After cooling, the solid product is collected by filtration, washed with cold water, and dried. The crude coumarin can be further purified by recrystallization from ethanol.
Other Notable Classical Methods
While the Perkin and Knoevenagel reactions are the most prominent, other classical methods have also contributed to the synthesis of 3-substituted coumarins, albeit to a lesser extent.
-
Wittig Reaction: This reaction provides a route to 3-substituted coumarins by reacting a salicylaldehyde with a phosphorus ylide. The nature of the substituent on the ylide determines the C3-substituent.[8]
-
Baylis-Hillman Reaction: The Baylis-Hillman reaction of salicylaldehydes with activated alkenes, catalyzed by a tertiary amine like DABCO, can be adapted to produce 3-substituted coumarins.[11][12] The initial adduct can undergo subsequent transformations to yield the coumarin core.[13]
II. The Modern Era: Transition-Metal Catalysis and Beyond
The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry, with the advent of powerful transition-metal-catalyzed cross-coupling reactions and other innovative methodologies. These modern techniques have significantly expanded the scope and efficiency of 3-substituted coumarin synthesis, allowing for the introduction of a vast array of complex substituents with high precision and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application to coumarin chemistry has been particularly fruitful.[14] These methods typically start with a pre-functionalized coumarin, most commonly a 3-halocoumarin, which then undergoes a cross-coupling reaction with a suitable partner.
-
Heck Coupling: The Heck reaction enables the arylation or vinylation of the 3-position of the coumarin ring by coupling a 3-halocoumarin with an alkene in the presence of a palladium catalyst and a base.
-
Suzuki Coupling: The Suzuki coupling is a highly versatile method for introducing aryl or heteroaryl substituents at the 3-position. It involves the reaction of a 3-halocoumarin with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base.[15]
-
Sonogashira Coupling: This reaction is the method of choice for introducing alkynyl substituents at the 3-position, by coupling a 3-halocoumarin with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.
Figure 3: Overview of major palladium-catalyzed cross-coupling reactions for 3-substituted coumarin synthesis.
Experimental Protocol: Suzuki Coupling for the Synthesis of 3-Arylcoumarins [15]
To a solution of 3-bromocoumarin (1.0 eq.) in a suitable solvent such as PEG-400, the corresponding arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and a base (e.g., KF, 2.0 eq.) are added. The reaction mixture is then heated under microwave irradiation at a specified temperature and time. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3-arylcoumarin.
C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including coumarins.[16] This approach avoids the need for pre-functionalization of the coumarin ring, directly coupling the C-H bond at the 3-position with a suitable reaction partner. Palladium, rhodium, and other transition metals are commonly employed as catalysts for these transformations. This method allows for the introduction of aryl, alkyl, and other functional groups.
Photocatalysis and Multicomponent Reactions
The field of 3-substituted coumarin synthesis continues to evolve with the incorporation of cutting-edge methodologies.
-
Photocatalysis: Visible-light photocatalysis has opened new avenues for the synthesis of 3-substituted coumarins under mild conditions. These methods often involve radical-mediated processes, allowing for unique bond formations that are not readily accessible through traditional thermal methods.[17]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step by combining three or more reactants. Several MCRs have been developed for the synthesis of diverse libraries of 3-substituted coumarins, which is particularly valuable in drug discovery.[10]
-
Domino Reactions: Domino or cascade reactions involve a series of intramolecular transformations that proceed sequentially without the need to isolate intermediates. These elegant processes allow for the rapid construction of complex 3-substituted coumarin derivatives from simple starting materials.
III. Comparative Analysis of Synthetic Methodologies
The choice of a synthetic method for a particular 3-substituted coumarin depends on several factors, including the desired substituent, the availability of starting materials, the required scale of the reaction, and considerations of efficiency and environmental impact ("green chemistry").
| Method | Typical 3-Substituents | Advantages | Disadvantages |
| Perkin Reaction | Aryl, Alkyl | Historical significance, simple starting materials. | Harsh reaction conditions (high temperatures), limited substrate scope, often moderate yields.[3] |
| Knoevenagel Condensation | -COOH, -CN, -COR, -COOR | Versatile, wide range of substituents possible, generally good yields, milder conditions than Perkin.[8][18] | May require a separate cyclization step, use of basic catalysts. |
| Wittig Reaction | Aryl, Alkyl, Vinyl | Good control over double bond geometry (if applicable). | Stoichiometric use of phosphonium salts, generation of phosphine oxide byproduct.[8] |
| Baylis-Hillman Reaction | Functionalized alkyl groups | Atom-economical, forms a C-C bond and a stereocenter. | Can be slow, limited to certain activated alkenes.[11][19] |
| Pd-Catalyzed Coupling | Aryl, Heteroaryl, Vinyl, Alkynyl | Excellent functional group tolerance, high yields, broad substrate scope, mild reaction conditions.[14] | Requires pre-functionalized coumarin (e.g., 3-halo), cost of palladium catalysts. |
| C-H Activation | Aryl, Alkyl | Atom-economical, avoids pre-functionalization.[16] | Can suffer from regioselectivity issues, may require directing groups, catalyst development is ongoing. |
| Photocatalysis | Diverse, often via radical intermediates | Very mild reaction conditions (visible light, room temperature), unique reactivity.[17] | Substrate scope can be limited, may require specialized equipment. |
| Multicomponent Reactions | Highly diverse and complex structures | High efficiency and convergence, rapid library synthesis.[10] | Optimization can be challenging, finding suitable MCRs for a specific target. |
IV. Conclusion and Future Outlook
The synthesis of 3-substituted coumarins has undergone a remarkable evolution, progressing from the classical condensation reactions of the 19th century to the highly sophisticated and efficient catalytic methods of the 21st century. While classical methods remain valuable for their simplicity and the synthesis of certain fundamental structures, modern transition-metal-catalyzed reactions, C-H activation, and photocatalysis have dramatically expanded the accessible chemical space, enabling the synthesis of previously unattainable analogues with tailored properties.
The future of 3-substituted coumarin synthesis will likely be driven by the principles of green chemistry, focusing on the development of even more efficient, atom-economical, and environmentally benign methodologies.[2][20] The continued exploration of novel catalytic systems, including earth-abundant metals and organocatalysts, will be crucial. Furthermore, the integration of flow chemistry and automated synthesis platforms will undoubtedly accelerate the discovery and development of new 3-substituted coumarin-based drugs and materials. As our understanding of the structure-activity relationships of these versatile scaffolds deepens, the demand for innovative and precise synthetic tools will continue to grow, ensuring that the rich history of coumarin synthesis has many more chapters yet to be written.
V. References
-
A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]
-
Alternate pathway for Perkin reaction of salicylaldehyde. (2024). Chemistry Stack Exchange. [Link]
-
Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2019). MDPI. [Link]
-
Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. (2022). PubMed Central. [Link]
-
Synthesis of 3-arylcoumarins via Perkin condensation in the presence of... (2019). ResearchGate. [Link]
-
Perkin reaction | PDF. (2020). Scribd. [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies. [Link]
-
Synthesis of 3-arylcoumarins via Perkin condensation in the presence of anhydride and trimethylamine. [Link]
-
Application of Baylis–Hillman Methodology in the Synthesis of Coumarin Derivatives. ResearchGate. [Link]
-
Perkin reaction. Wikipedia. [Link]
-
Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (2020). Journal of Scientific Research. [Link]
-
SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN. [Link]
-
Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
-
"Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. (2022). Digital Commons @ the Georgia Academy of Science. [Link]
-
(PDF) Synthesis and Characterization of 3 - Substituted Coumarin. ResearchGate. [Link]
-
SYNTHETIC AND MESCHANISTIC STUDIES OF THE COUMARIN. [Link]
-
Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Jetir.Org. [Link]
-
Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2018). MDPI. [Link]
-
Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. ResearchGate. [Link]
-
Synthesis Workshop: The Baylis-Hillman Reaction (Episode 17). (2020). YouTube. [Link]
-
Photocatalyzed Synthesis of Coumarin-3-Derivatives from Aryl Alkynoates and Hydrazines. (2020). ACS Publications. [Link]
-
Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. [Link]
-
Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Bentham Science. [Link]
-
SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. [Link]
-
Knoevenagel condensation to make a coumarin - laboratory experiment. (2023). YouTube. [Link]
-
Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. (2013). SciRP.org. [Link]
-
Reaction of 3-Acetylcoumarin: From Methods to Mechanism. ResearchGate. [Link]
Sources
- 1. "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. [digitalcommons.gaacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Baylis-Hillman Reaction [organic-chemistry.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of 3-Propanoyl-2H-chromen-2-one via Knoevenagel Condensation
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of 3-propanoyl-2H-chromen-2-one, a member of the pharmacologically significant coumarin family. The synthesis is achieved through a base-catalyzed Knoevenagel condensation of salicylaldehyde and ethyl propionylacetate. This guide is tailored for researchers in organic chemistry, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for spectroscopic characterization. Furthermore, it includes troubleshooting advice and a summary of expected outcomes to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a vital class of heterocyclic compounds, prevalent in nature and as synthetic analogues.[1][2] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities, make them privileged scaffolds in drug discovery.[3] The 3-acyl substituted coumarins, such as the target molecule 3-propanoyl-2H-chromen-2-one, are particularly valuable synthons for the creation of more complex heterocyclic systems.[4]
The Knoevenagel condensation is a cornerstone of organic synthesis and one of the most efficient and versatile methods for accessing the coumarin core.[1][5] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5] In the context of coumarin synthesis, this is followed by an intramolecular cyclization (transesterification) to form the characteristic benzopyrone structure.[1] This application note will elucidate this process for the specific synthesis of 3-propanoyl-2H-chromen-2-one.
The Knoevenagel Condensation: A Mechanistic Overview
The synthesis of 3-propanoyl-2H-chromen-2-one from salicylaldehyde and ethyl propionylacetate proceeds via a two-stage mechanism catalyzed by a weak base, typically piperidine.[1][2]
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene group of ethyl propionylacetate, forming a resonance-stabilized enolate. The presence of two electron-withdrawing groups (the ketone and the ester) makes these protons particularly acidic, allowing for deprotonation with a mild base.[1][5]
-
Nucleophilic Addition (Knoevenagel Adduct Formation): The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This results in the formation of an aldol-type intermediate.
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated intermediate.[5]
-
Intramolecular Transesterification (Cyclization): The phenolic hydroxyl group of the salicylaldehyde moiety then attacks the ester carbonyl carbon in an intramolecular fashion. This cyclization step, followed by the elimination of ethanol, yields the final product, 3-propanoyl-2H-chromen-2-one.
The overall workflow can be visualized as follows:
Figure 1: Experimental workflow for the synthesis of 3-propanoyl-2H-chromen-2-one.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 3-acylcoumarins.[2]
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 10 mmol (1.22 g) | ≥98% |
| Ethyl propionylacetate | C₇H₁₂O₃ | 144.17 | 10 mmol (1.44 g) | ≥98% |
| Piperidine | C₅H₁₁N | 85.15 | 1 mmol (0.085 g) | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | 25 mL | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - |
3.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Glass rod
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add salicylaldehyde (10 mmol, 1.22 g) and ethyl propionylacetate (10 mmol, 1.44 g). Dissolve the reactants in 25 mL of absolute ethanol.
-
Catalyst Addition: To this solution, add piperidine (1 mmol, 0.1 mL) dropwise while stirring. Causality Note: Piperidine is a weak base, crucial for catalyzing the initial deprotonation of the active methylene compound without promoting self-condensation of the salicylaldehyde.[5]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.[2] Maintain a gentle reflux with continuous stirring for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a solvent system such as ethyl acetate/hexane (3:7 v/v). The disappearance of the starting materials (salicylaldehyde) and the appearance of a new, typically UV-active spot, indicates product formation.
-
Product Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C) to a constant weight.
3.4. Purification
The crude product can be purified by recrystallization from aqueous ethanol or a suitable solvent system like ethanol/water to yield the final product as fine crystals.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry as described previously.
Characterization and Expected Results
The synthesized 3-propanoyl-2H-chromen-2-one should be characterized to confirm its structure and purity.
4.1. Physical Properties
| Property | Expected Value |
| Appearance | Pale yellow to white crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | Determine experimentally |
4.2. Spectroscopic Data
The following are predicted characteristic peaks based on the structure of 3-propanoyl-2H-chromen-2-one and data from similar compounds.[2][6][7]
-
FT-IR (KBr, cm⁻¹):
-
~3050 (Aromatic C-H stretch)
-
~1720-1740 (Lactone C=O stretch)
-
~1680-1700 (Propanoyl C=O stretch)
-
~1610, 1490 (Aromatic C=C stretch)
-
-
¹H NMR (CDCl₃, δ ppm):
-
~8.5 (s, 1H, H-4)
-
~7.3-7.7 (m, 4H, Aromatic protons)
-
~3.0 (q, 2H, -CH₂-CH₃)
-
~1.2 (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, δ ppm):
-
~200 (Propanoyl C=O)
-
~160 (Lactone C=O)
-
~155 (C-8a)
-
~148 (C-4)
-
~116-135 (Aromatic carbons)
-
~36 (-CH₂-)
-
~8 (-CH₃)
-
-
Mass Spectrometry (ESI-MS):
-
Calculated m/z for C₁₂H₁₀O₃ [M+H]⁺: 203.0654. Found: (to be determined experimentally).
-
Figure 2: Simplified reaction mechanism for coumarin synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient reflux time; poor quality reagents. | Use fresh piperidine; ensure reaction goes to completion via TLC; use pure, dry reagents and solvent. |
| Oily Product/Failure to Precipitate | Presence of impurities; insufficient cooling. | Try scratching the inside of the flask with a glass rod to induce crystallization; ensure adequate cooling in an ice bath; purify via column chromatography if recrystallization fails. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization process until a sharp melting point is observed. |
| Reaction Stalls | Reversible reaction; insufficient catalyst. | Monitor with TLC. If the reaction stalls, a slight additional amount of catalyst might be beneficial. |
Conclusion
The Knoevenagel condensation provides a reliable and efficient pathway for the synthesis of 3-propanoyl-2H-chromen-2-one. This application note offers a robust protocol that can be readily implemented in a standard organic chemistry laboratory. The straightforward nature of the reaction, coupled with the high potential for yield and purity, makes this an attractive method for generating coumarin derivatives for further investigation in drug discovery and materials science. The provided characterization data serves as a benchmark for researchers to validate their synthetic outcomes.
References
-
Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. (n.d.). PowerPoint Presentation. Retrieved February 4, 2026, from [Link]
-
Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2021). MDPI. Retrieved February 4, 2026, from [Link]
-
Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. (2022). MDPI. Retrieved February 4, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (2018). ScienceDirect. Retrieved February 4, 2026, from [Link]
-
The synthesis of 1a coumarin from resorcinole and ethyl acetoacetate under different conditions. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Knoevenagel and Claisen‐Schmidt condensations to synthesize 3‐Cinnamoyl‐2H‐chromen‐2‐ones. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. (2023). JETIR. Retrieved February 4, 2026, from [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). MDPI. Retrieved February 4, 2026, from [Link]
-
Knoevenagel condensation to make a coumarin - laboratory experiment. (2023). YouTube. Retrieved February 4, 2026, from [Link]
-
Synthesis of coumarin derivatives. Conditions: a: 12, ethyl benzoylacetate, trifluoroacetic acid, reflux, 40%. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature?. (2015). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Syntheses, reactivity, and biological applications of coumarins. (2024). Frontiers in Chemistry. Retrieved February 4, 2026, from [Link]
-
An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Short-step Synthesis, Characterization and Fluorescence Properties. (2019). Semantic Scholar. Retrieved February 4, 2026, from [Link]
-
Thiocoumarins: From the Synthesis to the Biological Applications. (2020). MDPI. Retrieved February 4, 2026, from [Link]
-
Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. (2009). ResearchGate. Retrieved February 4, 2026, from [Link]
-
3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. (n.d.). ACG Publications. Retrieved February 4, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved February 4, 2026, from [Link]
-
Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2025). YouTube. Retrieved February 4, 2026, from [Link]
-
Synthesis, Spectrometric Characterization, X-Ray Crystallography and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Propionate. (2016). MDPI. Retrieved February 4, 2026, from [Link]
-
Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). Boffin Access. Retrieved February 4, 2026, from [Link]
-
Synthesis, Characterization Of Various Coumarin Derivatives. (2025). Journal of Al-Nahrain University. Retrieved February 4, 2026, from [Link]
-
2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. (2019). Science Publishing Group. Retrieved February 4, 2026, from [Link]
-
New Advances in Synthetic Chemistry to Accelerate Drug Discovery. (2024). YouTube. Retrieved February 4, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). NIH National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. (2016). MDPI. Retrieved February 4, 2026, from [Link]
-
Recent applications of click chemistry in drug discovery. (2016). PubMed. Retrieved February 4, 2026, from [Link]
Sources
3-propanoyl-2H-chromen-2-one as an intermediate in heterocyclic synthesis
Executive Summary
This technical guide outlines the synthesis, reactivity, and application of 3-propanoyl-2H-chromen-2-one (also known as 3-propionylcoumarin) as a versatile scaffold in medicinal chemistry. Unlike its ubiquitous analogue 3-acetylcoumarin, the 3-propanoyl derivative offers unique steric and lipophilic properties critical for optimizing drug-target interactions.
This scaffold functions as a "chemical pivot," possessing multiple electrophilic sites (C3-acyl, C4-vinyl, and lactone carbonyl) that allow for the rapid generation of fused heterocyclic systems, including chromeno[4,3-c]pyrazoles and thiazolyl-coumarin hybrids . These derivatives are highly relevant in the development of antioxidant, anticancer (specifically PI3K
Synthesis of the Scaffold
The industrial-standard route to high-purity 3-propanoyl-2H-chromen-2-one utilizes a Knoevenagel condensation. This method is preferred over the Friedel-Crafts acylation of coumarin due to superior regioselectivity and simplified purification.
Protocol A: Knoevenagel Condensation
Objective: Synthesis of 3-propanoyl-2H-chromen-2-one from salicylaldehyde.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Ethyl propionylacetate (1.0 eq)
-
Piperidine (Catalytic amount, ~0.05 eq)
-
Ethanol (Absolute)[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve Salicylaldehyde (10 mmol) and Ethyl propionylacetate (10 mmol) in 20 mL of absolute ethanol.
-
Catalysis: Add 5 drops of piperidine. The solution will likely turn yellow, indicating iminium ion formation/activation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The product spot will be less polar than the aldehyde.
-
Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (
). -
Isolation: The product precipitates as a solid. Filter the precipitate under vacuum.
-
Purification: Recrystallize from ethanol to yield needle-like crystals.
-
Validation:
-
Appearance: Pale yellow/white crystals.
-
Yield: Typical range 75–85%.
-
Melting Point: Expect range
(homologous to acetyl derivative).
-
Mechanistic Insight: The piperidine acts as a base to deprotonate the active methylene of ethyl propionylacetate. The resulting enolate attacks the aldehyde carbonyl of salicylaldehyde. Spontaneous intramolecular transesterification (lactonization) follows, expelling ethanol and water to form the coumarin ring.
Divergent Synthesis: Pathway 1 (Chromeno-Fused Pyrazoles)
The 1,3-dicarbonyl equivalent nature of the 3-acylcoumarin allows for condensation with binucleophiles. Reaction with hydrazine yields chromeno[4,3-c]pyrazol-4-ones , a scaffold exhibiting potent PI3K inhibition.
Protocol B: Cyclocondensation with Hydrazine
Objective: Synthesis of 3-ethyl-1H-chromeno[4,3-c]pyrazol-4-one.
Reagents:
-
3-Propanoyl-2H-chromen-2-one (1.0 eq)
-
Hydrazine Hydrate (80%, 2.5 eq)
-
Ethanol or Acetic Acid (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-propanoyl-2H-chromen-2-one (5 mmol) in 15 mL of ethanol.
-
Addition: Add hydrazine hydrate (12.5 mmol) dropwise.
-
Note: If using phenylhydrazine to make N-substituted derivatives, use acetic acid as the solvent to promote the reaction.
-
-
Reflux: Heat to reflux for 4–6 hours.
-
Work-up: Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of original volume.
-
Precipitation: Pour the residue into crushed ice/water. The fused heterocycle will precipitate.
-
Purification: Filter and recrystallize from ethanol/DMF mixtures.
Self-Validating Check:
The disappearance of the lactone carbonyl peak in IR (
Divergent Synthesis: Pathway 2 (Thiazolyl Coumarins)
Functionalization of the
Protocol C: Bromination and Thiazole Formation
Objective: Synthesis of 2-amino-4-(coumarin-3-yl)-5-methylthiazole derivatives.
Phase 1:
-
Dissolve 3-propanoyl-2H-chromen-2-one (10 mmol) in Glacial Acetic Acid (15 mL).
-
Add Bromine (
, 10 mmol) dropwise at room temperature. -
Stir for 1–2 hours. The decolorization of bromine indicates reaction completion.
-
Pour into ice water; filter the
-bromo intermediate.
Phase 2: Hantzsch Cyclization
-
Suspend the
-bromo intermediate (5 mmol) in Ethanol (20 mL). -
Add Thiourea (or substituted thioamide) (5 mmol).
-
Reflux for 3 hours.
-
Neutralize with aqueous
to precipitate the free base thiazole.
Visualizing the Chemical Space
The following diagram illustrates the central role of 3-propanoyl-2H-chromen-2-one in generating diverse pharmacophores.
Figure 1: Synthetic workflow transforming precursors into the 3-propanoyl scaffold and subsequent divergence into bioactive heterocycles.
Technical Data Summary
| Parameter | 3-Propanoyl-2H-chromen-2-one | Chromeno[4,3-c]pyrazol-4-one | Thiazolyl-Coumarin Derivative |
| Molecular Weight | ~216.23 g/mol | ~226.23 g/mol | ~300+ g/mol (varies) |
| Appearance | Pale Yellow Needles | White/Cream Powder | Yellow Solid |
| Key IR Signal | Lactone C=O ( | Amide C=O ( | Thiazole C=N ( |
| Solubility | CHCl | DMSO, DMF | DMSO, DMF |
| Reaction Type | Knoevenagel Condensation | Binucleophilic Cyclization | Hantzsch Cyclization |
References
-
Synthesis of 3-Acylcoumarins: Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. Molecules (2011). Describes the Knoevenagel condensation protocol using piperidine.
-
Pyrazoles & PI3K Inhibition: Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα.[2] (2016).[2] Details the biological relevance of the fused pyrazole system.
-
Bromination & Thiazole Synthesis: Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules (2015). Provides the protocol for bromination and reaction with thiourea. [1][3][4][5][6][7]
-
Hydrazine Reactivity Mechanism: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI (2018). Discusses the mechanistic pathways of hydrazine attack on the coumarin lactone vs. exocyclic carbonyls. [1][3][5][6][7]
Sources
- 1. isca.me [isca.me]
- 2. Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water [scielo.org.za]
Application Note: Investigation of 3-Propanoyl-2H-chromen-2-one as a Novel Anticoagulant Scaffold
Executive Summary
This guide details the synthesis, characterization, and biological evaluation of 3-propanoyl-2H-chromen-2-one (also known as 3-propionylcoumarin). While 4-hydroxycoumarins (e.g., Warfarin) are the clinical standard for oral anticoagulation, their narrow therapeutic index and drug-drug interactions necessitate the exploration of alternative scaffolds. The 3-acylcoumarin moiety represents a distinct pharmacophore with potential Vitamin K Epoxide Reductase (VKOR) inhibitory activity. This protocol provides a standardized workflow for researchers to synthesize this specific derivative and validate its anticoagulant potential using in silico docking and in vitro coagulation assays (PT/aPTT).
Chemical Basis & Synthesis Protocol[1]
Rationale
The target molecule, 3-propanoyl-2H-chromen-2-one, lacks the 4-hydroxy group typical of Warfarin but possesses a lipophilic propanoyl chain at the C3 position. Structure-Activity Relationship (SAR) studies suggest that lipophilic electron-withdrawing groups at C3 are critical for binding to the hydrophobic pocket of the VKORC1 enzyme.
Synthesis Workflow (Knoevenagel Condensation)
The most efficient route utilizes a piperidine-catalyzed Knoevenagel condensation between salicylaldehyde and ethyl propionylacetate.
Reagents:
-
Salicylaldehyde (2-hydroxybenzaldehyde) [CAS: 90-02-8]
-
Ethyl propionylacetate [CAS: 4949-44-4]
-
Piperidine (Catalyst)
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Neutralization)
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve Salicylaldehyde (10 mmol, 1.22 g) and Ethyl propionylacetate (10 mmol, 1.44 g) in 20 mL of absolute ethanol .
-
Catalysis: Add 0.5 mL of Piperidine dropwise while stirring. The solution may turn slightly yellow/orange, indicating imine intermediate formation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water containing 1 mL of glacial acetic acid (to neutralize the base and precipitate the product).
-
Stir vigorously for 30 minutes. A solid precipitate should form.
-
-
Purification:
-
Filter the solid under vacuum.
-
Recrystallize from hot ethanol or a water/ethanol (1:1) mixture.
-
Dry in a desiccator overnight.
-
-
Yield Expectation: 70–85%.
-
Characterization: Confirm structure via
H-NMR ( ). Look for the characteristic alkene proton singlet at C4 ( ~8.5 ppm) and the propionyl group signals (triplet/quartet).
Synthesis Visualization
Caption: One-pot Knoevenagel condensation pathway for the synthesis of the target 3-acylcoumarin.
Mechanism of Action & In Silico Validation
Mechanistic Pathway
Coumarin derivatives function as Vitamin K Antagonists (VKAs). They inhibit the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) . This inhibition prevents the regeneration of Vitamin K hydroquinone (reduced form), which is an essential cofactor for the Gamma-Glutamyl Carboxylase (GGCX) enzyme. Without reduced Vitamin K, coagulation factors II, VII, IX, and X cannot be carboxylated (activated).
Mechanism Diagram
Caption: The Vitamin K cycle and the point of intervention by coumarin-based anticoagulants.
Protocol: Molecular Docking (In Silico)
Before in vitro testing, validate binding affinity.
-
Target Preparation: Retrieve the crystal structure of VKORC1 (e.g., bacterial homolog PDB ID: 3KP9 or human homology model). Remove water molecules and add polar hydrogens.
-
Ligand Preparation: Draw 3-propanoyl-2H-chromen-2-one in ChemDraw, minimize energy (MM2 force field), and convert to PDBQT format.
-
Docking: Use AutoDock Vina or Gold . Define the grid box around the Warfarin binding pocket (hydrophobic cleft).
-
Analysis: Look for:
-
Binding Energy: Should be < -7.0 kcal/mol.
-
Interactions: Hydrogen bonding with Ser135 or Asn132 (residue numbering varies by model) and
- stacking with Phe55 or Tyr139 .
-
Biological Evaluation Protocols (In Vitro)
Plasma Preparation
-
Source: Human blood collected in 3.2% sodium citrate tubes (9:1 blood-to-anticoagulant ratio).
-
Processing: Centrifuge at 2500 x g for 15 minutes at 4°C to obtain Platelet-Poor Plasma (PPP). Use within 4 hours.
Prothrombin Time (PT) Assay
This assay measures the integrity of the extrinsic and common pathways (Factors VII, X, V, II, and Fibrinogen).
Protocol:
-
Compound Preparation: Dissolve 3-propanoyl-2H-chromen-2-one in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in saline (final DMSO concentration < 1%).
-
Incubation:
-
Add 100 µL of Citrated Plasma to a coagulometer cuvette.
-
Add 10 µL of Compound Solution (test) or Vehicle (control).
-
Incubate at 37°C for 3 minutes .
-
-
Activation: Add 200 µL of Thromboplastin-D reagent (pre-warmed to 37°C).
-
Measurement: Record the time (seconds) until clot formation.
-
Data Output: Calculate the ratio:
. A ratio > 1.2 indicates significant anticoagulant activity.[1]
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and Fibrinogen).
Protocol:
-
Incubation:
-
Add 100 µL of Citrated Plasma to the cuvette.
-
Add 10 µL of Compound Solution .
-
Add 100 µL of aPTT Reagent (Cephaloplastin/Activator).
-
Incubate at 37°C for 3 minutes .
-
-
Activation: Add 100 µL of 0.025 M CaCl
(pre-warmed). -
Measurement: Record clotting time.
Data Interpretation Table
| Assay | Pathway Targeted | Expected Result (Active Compound) | Clinical Relevance |
| PT | Extrinsic (VII) | Prolonged (>14s) | Mimics Warfarin activity (VKA). Primary screen for coumarins. |
| aPTT | Intrinsic (XII, XI, IX, VIII) | Normal or Mildly Prolonged | Specificity check. High prolongation suggests off-target effects (e.g., Thrombin inhibition). |
| TT | Thrombin Time | Normal | Confirms the compound does not directly inhibit Thrombin (Factor IIa). |
Safety & Toxicity Screen (MTT Assay)
Anticoagulants must not be generally cytotoxic.
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver - relevant for metabolism).
-
Method: Seed cells in 96-well plates. Treat with compound (1–100 µM) for 24 hours.
-
Readout: Add MTT reagent. Measure absorbance at 570 nm.
-
Acceptance Criteria: Cell viability > 80% at effective anticoagulant concentration (
).
References
-
Synthesis of Coumarin Derivatives
- Title: "Green synthesis of coumarin derivatives via Knoevenagel condens
- Source: Journal of Chemical Sciences
-
URL:[Link]
-
Anticoagulant Mechanism (VKORC1)
- Title: "Structural basis for vitamin K antagonist inhibition of vitamin K epoxide reductase"
- Source: Science (AAAS)
-
URL:[Link]
-
Structure-Activity Relationship of 3-Acylcoumarins
- Title: "Design, synthesis and anticoagulant activity of some novel coumarin deriv
- Source: European Journal of Medicinal Chemistry
-
URL:[Link]
-
Coagulation Assay Protocols
- Title: "Practical Hemostasis and Thrombosis: Prothrombin Time and Partial Thromboplastin Time"
- Source: Wiley Online Library
-
URL:[Link]
Sources
Troubleshooting & Optimization
purification methods for 3-propanoyl-2H-chromen-2-one recrystallization
[1][2]
Ticket ID: PUR-3PC-001 Subject: Optimization of Recrystallization Protocols for 3-Propanoyl-2H-chromen-2-one Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open[1][2]
Executive Summary
You are likely working with 3-propanoyl-2H-chromen-2-one (also known as 3-propionylcoumarin), a derivative typically synthesized via the Knoevenagel condensation of salicylaldehyde and ethyl propionylacetate.[1][2]
Achieving pharmaceutical-grade purity (>98%) with this scaffold is notoriously difficult due to two persistent issues:
-
"The Yellow Curse": Trace salicylaldehyde impurities that co-crystallize, imparting a yellow tint.[2]
-
Oiling Out: The low melting point depression caused by impurities often leads to the product separating as an oil rather than a crystal.[2]
This guide moves beyond generic textbook advice, offering a field-tested troubleshooting framework designed for drug development workflows.
Phase 1: Solvent System Selection
FAQ: Which solvent should I use?
Do not blindly choose ethanol. While it is the standard "green" solvent, your choice depends on the nature of your crude impurity profile .[2]
| Solvent System | Polarity Index | Application Scenario | Pros | Cons |
| 95% Ethanol (EtOH) | 5.2 | Standard Default. Best for crude material with <5% impurities.[1][2] | Non-toxic, good crystal lattice formation.[1][2] | May cause oiling if water content is too high or cooling is too rapid.[1][2] |
| EtOH : Water (70:30) | High | Polar Impurity Removal. Use if inorganic salts or catalyst residues (piperidine) are present.[1][2] | Forces precipitation of hydrophobic coumarin; leaves salts in solution.[2] | High risk of oiling out.[2] Requires precise temperature control.[1][2] |
| Ethyl Acetate : Hexane (1:3) | Low-Medium | Lipophilic Cleanup. Best for removing unreacted salicylaldehyde (yellow oil).[1][2] | Excellent for removing non-polar side products.[1][2] | Hexane inclusion in crystal lattice; flammability.[1][2] |
| Acetic Acid (Glacial) | 6.2 | The "Nuclear" Option. Use only for highly insoluble/polymerized crude.[2] | Dissolves almost anything hot; very selective crystallization on cooling.[1][2] | Hard to remove solvent traces; corrosive.[1][2] |
Decision Logic: The Solvent Selection Workflow
Phase 2: The Recrystallization Protocol
Objective: Isolate 3-propanoyl-2H-chromen-2-one as colorless/white needles.
Step-by-Step Methodology
-
The Pre-Wash (Crucial Step):
-
Why: Salicylaldehyde is an oil that coats your crystals.[1][2] Recrystallization often fails to remove it because it dissolves in the hot solvent and re-deposits on cooling.[2]
-
Action: Triturate (grind) your crude solid with cold Hexane or Diethyl Ether before recrystallization.[1][2] Filter the solid.[2][3][4] The yellow filtrate contains the aldehyde impurity.[2]
-
-
Dissolution:
-
Activated Carbon Treatment (Optional but Recommended):
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (place it on a cork ring or wood block, not cold benchtop).
-
The "Seed" Trick: If no crystals appear at 30°C, scratch the inner glass wall with a glass rod or add a seed crystal.[2]
-
Once RT is reached, move to an ice bath (0-4°C) for 30 minutes.
-
-
Harvest:
Phase 3: Troubleshooting Guide
Issue 1: "It Oiled Out!" (Liquid-Liquid Phase Separation)
Symptoms: Instead of crystals, you see oily droplets at the bottom of the flask as it cools.[2] Cause:
-
Solution is too concentrated (supersaturation reached at a temperature above the melting point).[2]
-
Impurities have lowered the melting point of your product below the solvent's boiling point.[2]
The Rescue Protocol:
-
Re-heat the mixture until the oil dissolves completely.
-
Seed immediately while the solution is still warm (just below boiling).
-
Agitate: Stir slowly. Oiling out is often thermodynamically favored but kinetically slow; stirring promotes crystallization.[1][2]
Issue 2: "The Crystals are still Yellow."
Cause: Trace salicylaldehyde or phenol oxidation products trapped in the lattice.[2] Solution:
-
Don't Recrystallize again. Recrystallization is poor at removing colored trace impurities.[1][2]
-
Perform a Wash: Suspend the crystals in cold 5% Sodium Bicarbonate (NaHCO3) solution.[2] Stir for 10 minutes, then filter and wash with water. This removes acidic phenolic impurities (unreacted salicylaldehyde/phenols) that organic solvents miss.[1][2]
Phase 4: Validation & Characterization
You must validate that the structure is 3-propanoyl-2H-chromen-2-one (ketone) and not the ester isomer (coumarin-3-yl propionate) or a hydrolysis product.[1][2]
| Technique | Expected Result for 3-Propanoyl-2H-chromen-2-one | Failure Mode (Impurity) |
| TLC (20% EtOAc/Hex) | Single spot, Rf ~0.4-0.6 (UV active). | Rf ~0.8: Salicylaldehyde (Yellow).[1][2] Rf ~0.1: Hydrolyzed acid.[1][2] |
| 1H NMR (CDCl3) | Ethyl Group: Triplet (~1.2 ppm), Quartet (~3.1 ppm).[1][2] C4-H: Singlet at ~8.5 ppm (Characteristic of 3-substituted coumarins).[1][2] | Missing C4-H Singlet: Indicates ring opening or wrong substitution.[1][2] |
| IR Spectroscopy | Ketone C=O: ~1680-1700 cm⁻¹.[1][2] Lactone C=O: ~1720-1740 cm⁻¹.[1][2] | Broad OH (3200+): Unreacted phenol/salicylaldehyde.[1][2] |
Workflow Logic: Oiling Out Rescue
References
-
Knoevenagel Condensation Mechanisms & Catalysis Organic Reactions, "The Knoevenagel Condensation." [Link]
-
Synthesis and Properties of 3-Acylcoumarins Journal of Advanced Scientific Research, "Recent Developments in Knoevenagel Condensation Reaction." [Link]
-
Crystallographic Data for Coumarin Propionates PubMed Central (PMC), "Crystal structure of 2-oxo-2H-chromen-3-yl propanoate."[1][2] [Link]
-
General Coumarin Purification Protocols ResearchGate, "What is the best solvent to recrystallize a polar coumarin?" [Link]
troubleshooting low fluorescence quantum yield in coumarin derivatives
Technical Support Center: Coumarin Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you diagnose and resolve issues related to low fluorescence quantum yield (ΦF), ensuring more sensitive and reliable experimental results.
Troubleshooting Guide: Diagnosing Low Fluorescence Quantum Yield
The observation of a diminished or negligible quantum yield in a coumarin derivative can be perplexing. The root cause is often an interplay between the molecule's intrinsic structure and its microenvironment. This guide provides a systematic approach to identifying and resolving the issue.
Diagnostic Workflow
Before diving into extensive experiments, use the following workflow to systematically narrow down the potential causes for your low quantum yield.
Caption: A step-by-step diagnostic workflow for troubleshooting low quantum yield.
Q1: My quantum yield is unexpectedly low. Where do I start?
Start by systematically evaluating the most common external factors before concluding the issue is intrinsic to the molecule. The most prevalent causes are environmental conditions and sample quality.[1]
Answer Breakdown:
1. Purity and Sample Integrity: Impurities from synthesis or degradation products can absorb excitation light or directly quench the fluorescence of your probe.[1][2]
-
Action: Verify the purity of your compound using techniques like NMR, Mass Spectrometry, and HPLC. Ensure you are using fresh, high-purity (spectroscopic grade) solvents for your experiments.[2] Always store solutions in the dark to prevent photodegradation.[2]
2. Environmental Factors: The immediate chemical environment of the coumarin derivative is critical.
-
(A) Solvent Effects (Solvatochromism): The polarity and viscosity of the solvent can dramatically alter the quantum yield.[3]
-
Causality: For many coumarin derivatives, particularly those with electron-donating amino groups at the 7-position, increasing solvent polarity can stabilize a non-fluorescent or weakly fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state.[4] This provides a non-radiative decay pathway for the excited state, thus quenching fluorescence. Conversely, in non-polar solvents, this pathway is less favorable, and the quantum yield is often higher. However, some coumarins, like 7-alkoxy derivatives, can show the opposite trend, with fluorescence intensity increasing with solvent polarity due to different electronic state interactions.[4] Solvent viscosity also plays a role; higher viscosity can restrict molecular motions that lead to non-radiative decay, thereby increasing the quantum yield.[5][6]
-
Action: Perform a solvatochromic study by measuring the absorbance and fluorescence of your compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water). See Protocol 1 for a detailed methodology.
-
-
(B) pH of the Solution: The fluorescence of many coumarin derivatives is highly sensitive to pH, especially those containing hydroxyl or amino functionalities.[7][8]
-
Causality: The protonation state of the molecule affects its electronic structure and, consequently, its photophysical properties. For example, the deprotonation of a hydroxyl group on the coumarin ring often leads to a significant red-shift in the emission spectrum and a change in intensity.[9][10] The fluorescence might be bright in a specific pH range but quenched in others.[7][11]
-
Action: Measure the fluorescence of your sample in a series of buffered solutions across a wide pH range (e.g., pH 2 to 12) to determine the optimal pH for your derivative.
-
-
(C) Temperature: Higher temperatures generally lead to a decrease in fluorescence intensity.[5]
-
Causality: Increased temperature enhances the rate of molecular collisions with solvent molecules, promoting non-radiative decay pathways (collisional or external conversion) and reducing the fluorescence quantum yield.[5][12]
-
Action: Ensure all comparative measurements are performed at a stable, controlled temperature. If possible, acquiring data at a reduced temperature may improve the signal.[5]
-
3. Concentration Effects (Aggregation-Caused Quenching - ACQ): Many planar aromatic dyes, including coumarins, tend to aggregate at higher concentrations.[1]
-
Causality: In an aggregated state, molecules can form non-fluorescent dimers or excimers, leading to self-quenching and a substantial drop in the observed quantum yield.[13] This phenomenon is known as Aggregation-Caused Quenching (ACQ).
-
Action: Investigate the effect of concentration on your sample's absorbance and fluorescence. A deviation from the Beer-Lambert law in the absorption spectrum or a decrease in fluorescence intensity at higher concentrations are strong indicators of aggregation. See Protocol 2 for guidance.
4. Photostability: Your compound may be undergoing irreversible photochemical destruction (photobleaching) during the measurement.[1]
-
Causality: Upon excitation, the fluorophore can enter a reactive triplet state or undergo other photochemical reactions, leading to its permanent destruction.[14][15]
-
Action: Measure the fluorescence intensity over time while continuously illuminating the sample. A steady decrease in signal indicates photobleaching. To mitigate this, reduce the excitation power, minimize exposure time using shutters, and consider deoxygenating the solution, as dissolved oxygen can accelerate photobleaching.[1]
Frequently Asked Questions (FAQs)
Q: My fluorescence signal is unstable and decreases over time. What is the cause? A: This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.[1]
-
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest possible intensity from your light source that still provides a good signal-to-noise ratio.[1]
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.[1]
-
Deoxygenate the Solution: Removing dissolved oxygen from the solvent can sometimes reduce the rate of photobleaching.[1]
-
Use an Antifade Reagent: For microscopy applications, consider using a commercial or homemade antifade mounting medium.
-
Q: I observed a significant shift in the emission wavelength when I changed solvents. Why does this happen? A: This phenomenon is called solvatochromism, and it reflects the differential solvation of the ground and excited states of the fluorophore.[3][16] The excited states of many coumarins are more polar than their ground states. In polar solvents, the excited state is stabilized more than the ground state, which lowers the energy gap for fluorescence emission, resulting in a red-shift (a shift to longer wavelengths).[16]
Q: What is a suitable quantum yield standard for my coumarin derivative? A: The choice of a standard is critical for accurate relative quantum yield measurements. The ideal standard should absorb and emit in a similar spectral range to your sample.[17] For blue-green emitting coumarins, common standards include:
-
Quinine sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54)
-
Coumarin 1 in ethanol (ΦF ≈ 0.73)[18]
-
Coumarin 153 in ethanol (ΦF ≈ 0.53)
It is crucial to use a well-documented quantum yield value for the specific standard and solvent you are using.[19]
Q: How does the molecular structure of a coumarin affect its quantum yield? A: The substitution pattern on the coumarin core is paramount. Generally, electron-donating groups (e.g., -NH₂, -NR₂, -OH, -OR) at the 7-position enhance the intramolecular charge transfer (ICT) character and often lead to high fluorescence quantum yields. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can quench fluorescence by promoting non-radiative decay pathways.[1] Structural rigidity is also key; molecules with restricted intramolecular motion tend to have higher quantum yields.[20][21]
Key Concepts Visualized
The fate of an excited molecule is a competition between radiative (fluorescence) and non-radiative decay pathways. Understanding these pathways is key to troubleshooting low quantum yield.
Caption: Jablonski diagram illustrating competing decay pathways for a coumarin derivative.
Data Summary
The photophysical properties of coumarins are highly dependent on their environment. The table below summarizes the quantum yields for two common coumarin dyes in various solvents to illustrate this sensitivity.
| Coumarin Derivative | Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (ΦF) |
| 7-Aminocoumarin | Cyclohexane | 2.0 | ~350 | ~420 | High |
| Toluene | 2.4 | ~360 | ~435 | Moderate-High | |
| Acetonitrile | 37.5 | ~375 | ~480 | Low | |
| Methanol | 32.7 | ~370 | ~490 | Very Low | |
| 7-Methoxycoumarin | Methanol | 32.7 | ~323 | ~390 | 0.033[4] |
| Water | 80.1 | ~325 | ~390 | 0.51[4] |
Note: Specific values can vary based on the exact coumarin structure and experimental conditions. This table illustrates general trends.
Experimental Protocols
Protocol 1: Performing a Solvatochromic Study
This protocol helps determine the optimal solvent for your coumarin derivative.
-
Preparation:
-
Prepare a concentrated stock solution of your coumarin in a high-purity, volatile solvent (e.g., dichloromethane or THF).
-
Select a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, THF, DCM, acetonitrile, ethanol).
-
-
Sample Preparation:
-
In separate, clean cuvettes, add the required volume of each solvent.
-
Add a small aliquot of the stock solution to each cuvette and mix thoroughly. The goal is to achieve an absorbance value between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.[17]
-
-
Measurement:
-
For each sample, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).
-
Set the fluorometer to excite at the λ_abs for each respective solvent.
-
Record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for all samples.
-
-
Analysis:
-
Plot the emission maximum (λ_em) and the integrated fluorescence intensity against a solvent polarity scale (e.g., the Lippert-Mataga plot) to visualize the trends. The solvent that provides the highest integrated fluorescence intensity is likely the best choice for high quantum yield.
-
Protocol 2: Assessing Aggregation-Caused Quenching (ACQ)
This protocol determines if self-quenching due to aggregation is occurring.
-
Preparation:
-
Prepare a stock solution of your coumarin in the chosen optimal solvent at the highest desired concentration.
-
-
Sample Preparation:
-
Perform a serial dilution of the stock solution to create a series of samples with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
-
Measurement:
-
Record the UV-Vis absorption spectrum for each concentration.
-
Record the fluorescence emission spectrum for each concentration, using the same excitation wavelength and instrument settings for all samples.
-
-
Analysis:
-
Absorption: Check for changes in the shape of the absorption spectrum or deviations from Beer's Law (a non-linear relationship between absorbance and concentration). These changes suggest intermolecular interactions.
-
Fluorescence: Plot the integrated fluorescence intensity against concentration. If the plot is linear at low concentrations but plateaus or decreases at higher concentrations, ACQ is likely occurring.[13] The optimal working concentration is within the linear range.
-
Protocol 3: Measuring Relative Fluorescence Quantum Yield (ΦF)
This protocol uses a well-characterized fluorescent standard to determine the ΦF of your sample.[17][19][22]
-
Preparation:
-
Choose a suitable standard with a known quantum yield (ΦF_std) that absorbs at a similar wavelength to your sample.[17]
-
Prepare several dilute solutions of both your sample and the standard in the same solvent, with absorbance values ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
-
Measurement:
-
Set the excitation wavelength.
-
For each solution (both sample and standard), measure the absorbance at the excitation wavelength.
-
Immediately after, record the fully corrected fluorescence emission spectrum for that solution using the same instrument geometry and settings.
-
Record the emission spectrum of a solvent blank.
-
-
Analysis:
-
Subtract the blank spectrum from each of the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Determine the slope (gradient, m) of each line.
-
Calculate the quantum yield of your sample (ΦF_sample) using the following equation:[22] ΦF_sample = ΦF_std * (m_sample / m_std) * (n_sample² / n_std²) Where:
-
m is the slope from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent (since the solvent is the same, this term is often 1).
-
-
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters [mdpi.com]
- 19. edinst.com [edinst.com]
- 20. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. edinst.com [edinst.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. researchgate.net [researchgate.net]
separating side products from 3-propanoyl-2H-chromen-2-one reaction mixture
Welcome to the technical support resource for researchers engaged in the synthesis and purification of coumarin derivatives. This guide provides in-depth, experience-driven answers to common challenges encountered when isolating 3-propanoyl-2H-chromen-2-one from a complex reaction mixture. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.
Section 1: Understanding Your Reaction Mixture
This section addresses the critical first step: knowing what is in your flask. A successful purification strategy is built upon a solid understanding of the potential components of the crude reaction product.
Q1: I've just completed a Knoevenagel condensation to synthesize 3-propanoyl-2H-chromen-2-one. What are the likely components in my crude reaction mixture?
A1: The composition of your crude product is highly dependent on the reaction's completeness and the specific reagents used. However, for a typical Knoevenagel condensation between a salicylaldehyde and an active methylene compound like ethyl propionylacetate, you should anticipate the following components:
-
Target Product: 3-propanoyl-2H-chromen-2-one.
-
Unreacted Starting Materials: Salicylaldehyde and the β-dicarbonyl compound (e.g., ethyl propionylacetate). These are common if the reaction has not gone to completion.
-
Catalyst: If you used a basic catalyst like piperidine or pyridine, it will be present, often as a salt if the reaction was run in an acidic medium or worked up with acid.[1]
-
Knoevenagel Adduct: The intermediate product formed from the initial nucleophilic addition before the final intramolecular cyclization (dehydration) has occurred. This is more likely if the reaction was run at lower temperatures or for an insufficient duration.
-
Self-Condensation Byproducts: Aldehydes and active methylene compounds can react with themselves under catalytic conditions, leading to a variety of polymeric or dimeric impurities.
-
Solvent: The reaction solvent (e.g., ethanol, toluene, DMF) will be the primary component by volume before any work-up.
Understanding this complex matrix is the foundational step in designing an effective purification scheme. The key is to exploit the different physicochemical properties (polarity, acidity/basicity, solubility) of each component.
Q2: How can I get a quick and effective assessment of my reaction's success and the impurity profile?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid reaction analysis.[2][3] It provides a qualitative snapshot of the number of components in your mixture and their relative polarities, which is crucial for planning subsequent purification steps.
Causality: TLC operates on the principle of differential partitioning. A spot's retention factor (Rƒ) is determined by the equilibrium of its adsorption onto the stationary phase (e.g., silica gel) and its solvation in the mobile phase. Non-polar compounds travel further up the plate (higher Rƒ), while polar compounds interact more strongly with the silica and move shorter distances (lower Rƒ).
Protocol: Diagnostic TLC Analysis
-
Sample Preparation: Dissolve a small amount (a drop if liquid, a few crystals if solid) of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Also spot solutions of your starting materials for comparison.
-
Elution: Place the plate in a developing chamber containing a suitable mobile phase. A good starting point for coumarins is a mixture of a non-polar and a polar solvent, such as 3:1 Hexane:Ethyl Acetate .[4]
-
Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots. Coumarins are often fluorescent and can be seen under a UV lamp (254 nm or 366 nm).[3]
-
Interpretation:
-
A new spot that is not present in the starting material lanes is likely your product.
-
The presence of spots corresponding to your starting materials indicates an incomplete reaction.
-
Multiple other spots reveal the presence of side products. The number and separation of these spots will inform your choice of purification method.
-
Section 2: Purification Strategies: From Crude to Pure
Once you have assessed your mixture, the next phase involves a systematic approach to isolate your target compound.
Caption: General workflow for the purification and analysis of 3-propanoyl-2H-chromen-2-one.
Q3: What is the most effective initial step to clean up my crude reaction mixture post-reaction?
A3: An aqueous work-up is the essential first purification step. Its purpose is to remove water-soluble components like catalyst salts and highly polar impurities.
Protocol: General Aqueous Work-up
-
Solvent Removal (Optional but Recommended): If your reaction was run in a water-miscible solvent like ethanol, first remove it under reduced pressure using a rotary evaporator.
-
Redissolve: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1 M HCl. This step is crucial for removing basic catalysts (e.g., piperidine, pyridine) by converting them into their water-soluble hydrochloride salts.[5]
-
Base Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove any acidic starting materials or byproducts.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, washed product.
This procedure provides a significantly cleaner material for subsequent high-resolution purification techniques.
Q4: My product precipitated after the work-up, but TLC shows it's still impure. What is the best next step?
A4: Recrystallization is the method of choice for purifying crystalline solids. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Trustworthiness: A successful recrystallization is self-validating. The formation of well-defined crystals, often accompanied by a noticeable color improvement and a sharpened melting point, is a strong indicator of increased purity.
Finding the Right Solvent: The key is to identify a solvent (or solvent pair) that completely dissolves your compound when hot but provides low solubility when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
| Solvent System | Suitability for Coumarins | Rationale & Comments |
| Aqueous Ethanol | Excellent | A common choice. Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (saturation point). Allow to cool slowly.[6] |
| Aqueous Methanol | Excellent | Similar to aqueous ethanol, a 40% aqueous methanol solution has been reported as effective for simple coumarins.[6] |
| Chloroform/Hexane | Good | A solvent/anti-solvent system. Dissolve in a minimum of hot chloroform (solvent), then add hexane (anti-solvent) until turbidity appears. Cool slowly.[5] |
| Ethyl Acetate | Fair | Can be effective, but many coumarins have moderate solubility even at room temperature, potentially reducing yield. |
Protocol: Recrystallization from Aqueous Ethanol
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness. Add a drop or two of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. Inducing rapid cooling by placing it in an ice bath immediately can trap impurities.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum. Always verify the purity of the recrystallized material with TLC.
Q5: Recrystallization failed to yield a pure product. How do I perform a separation using column chromatography?
A5: Column chromatography is the most powerful technique for separating complex mixtures when recrystallization is insufficient.[7][8] It relies on the same principles as TLC but on a preparative scale.
Protocol: Step-by-Step Column Chromatography
-
Develop TLC Mobile Phase:
-
The goal is to find a solvent system where your target compound has an Rƒ value between 0.25 and 0.40 . This provides the optimal balance between separation and elution time.
-
Start with 3:1 Hexane:Ethyl Acetate. If the Rƒ is too low, increase the proportion of the polar solvent (ethyl acetate). If it's too high, increase the proportion of the non-polar solvent (hexane).
-
Ensure all major impurity spots are well-separated from your product spot.
-
-
Prepare the Column (Slurry Packing):
-
Choose a column with an appropriate diameter (e.g., 2-4 cm for 100-1000 mg of crude material).
-
Fill the column about one-third full with your chosen mobile phase (eluent).
-
In a separate beaker, create a slurry of silica gel in the eluent. The consistency should be like a milkshake.
-
Gently pour the slurry into the column. Use a funnel to avoid splashing.
-
Continuously tap the side of the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, adding more eluent to the top as the silica settles. The final packed bed should be uniform and free of cracks or bubbles. Never let the top of the silica bed run dry.
-
-
Load the Sample:
-
Dissolve your crude product in the minimum possible volume of the eluent or a slightly more polar solvent (like DCM).
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, creating a thin, concentrated band.
-
Carefully add fresh eluent to the top of the column without disturbing the silica bed.
-
-
Elute and Collect Fractions:
-
Begin adding eluent to the column and apply gentle pressure (if needed) to maintain a steady flow rate.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks.
-
Monitor the separation by spotting alternating fractions onto a TLC plate and developing it.
-
-
Combine and Concentrate:
-
Once you have identified all the fractions containing your pure product (and only your product), combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your final, purified 3-propanoyl-2H-chromen-2-one.
-
Section 3: Troubleshooting and Final Analysis
Caption: Decision logic for selecting the primary purification method.
Q6: My TLC shows multiple spots that are very close together (low ΔRƒ). How can I improve their separation?
A6: Poor separation on TLC indicates that column chromatography will also be challenging. To improve resolution:
-
Decrease Solvent Polarity: If the spots are clustered at a high Rƒ, decrease the proportion of the polar solvent (e.g., move from 3:1 to 5:1 Hexane:EtOAc). This will keep the compounds on the silica longer, allowing for better separation.
-
Change Solvents: Sometimes, a different solvent system offers better selectivity. Try replacing ethyl acetate with diethyl ether or adding a small percentage (~1%) of methanol or triethylamine (if dealing with basic compounds) to the eluent.
-
Use a Longer Column: A longer silica bed increases the number of theoretical plates, providing more opportunities for separation to occur.
Q7: How do I confirm the identity and purity of my final, isolated product?
A7: A combination of spectroscopic and physical data is required to unambiguously confirm the structure and purity of your 3-propanoyl-2H-chromen-2-one.
| Technique | Purpose | Expected Observations for 3-propanoyl-2H-chromen-2-one |
| ¹H NMR | Structural Elucidation & Purity | - Aromatic protons (4H) in the ~7.2-7.8 ppm range. - A sharp singlet for the C4-proton (~8.5 ppm). - A quartet (~3.0 ppm) and a triplet (~1.2 ppm) for the propanoyl group's ethyl fragment. - Absence of impurity signals (e.g., aldehyde proton from salicylaldehyde ~9.9 ppm).[9] |
| ¹³C NMR | Structural Confirmation | - Two carbonyl carbons: one for the lactone (~160 ppm) and one for the ketone (~195 ppm). - Characteristic signals for the aromatic and vinyl carbons of the coumarin core. |
| IR Spectroscopy | Functional Group Identification | - Two distinct C=O stretching bands: one for the lactone (~1720-1740 cm⁻¹) and one for the α,β-unsaturated ketone (~1680-1700 cm⁻¹).[10] |
| Mass Spectrometry (MS) | Molecular Weight Verification | - The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the exact mass of C₁₂H₁₀O₃ (202.21 g/mol ).[11][12] |
| Melting Point (MP) | Purity Assessment | - A sharp, narrow melting point range is indicative of high purity. Impurities typically depress and broaden the melting point range. |
By systematically applying these work-up, purification, and analysis techniques, you can confidently isolate and validate your target 3-propanoyl-2H-chromen-2-one, ensuring the integrity of your subsequent research.
References
-
Gupta, D., Guliani, E., & Bajaj, K. (2024). Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Available at ResearchGate. [Link]
-
Li, C., Zhang, H., Yang, Y., Wang, F., & Zhu, H. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 22(7), 1083. [Link]
-
Glavaš, M., & Stankov, S. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(23), 7175. [Link]
-
Stavrou, I., & Kostakis, I. (2022). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 27(19), 6685. [Link]
-
Wang, J., et al. (2021). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 26(11), 3169. [Link]
-
Pawar, S., et al. (2018). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Trend in Scientific Research and Development, 2(3), 1345-1350. [Link]
-
Anthony, A. R., et al. (2017). Synthesis and characterisation of benzo(h)chromen-2-one-3-methyl carboxylate using phosphotungsticacid (h3pw12o40) as an effective catalyst and study its antimicrobial and antioxidant properties. World Journal of Pharmaceutical Research, 6(5), 1541-1550. [Link]
-
Ghasemi, F., & Sadeghifar, M. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry, 2(2), 240-251. [Link]
-
Yusnita, Y., et al. (2020). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). Available at ResearchGate. [Link]
-
Gomes, L., et al. (2016). Crystal structure of 2-oxo-2H-chromen-3-yl propanoate. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1562-1565. [Link]
-
Yoda, J., Ouédraogo, S., & Saba, A. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77-81. [Link]
-
Sharma, A., et al. (2012). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. [Link]
-
Abás, S., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(52), 41970-41996. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 21(3), 335. [Link]
-
Wang, Y., et al. (2024). Sustainable Synthesis of 3-Acylmethylated Coumarins via Photoredox Catalytic Radical Addition/Cyclization in Aqueous Media. The Journal of Organic Chemistry. [Link]
-
Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-6. [Link]
-
Smolarz, H. D., & Waksmundzka-Hajnos, M. (2007). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available at ResearchGate. [Link]
-
Kulevanova, S., et al. (2002). Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant material. Journal of Agricultural Faculty, 47(2), 141-149. [Link]
-
ResearchGate. (n.d.). Knoevenagel and Claisen‐Schmidt condensations to synthesize 3‐Cinnamoyl‐2H‐chromen‐2‐ones. [Link]
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). An Overview on Synthetic Strategies to 3-Acylcoumarins. Afinidad, 60(506), 339-349. [Link]
-
Yoda, J., Ouédraogo, S., & Saba, A. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
ResearchGate. (n.d.). What are the techniques that can be use to purify coumarins?. [Link]
-
Yoda, J., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 7(4), 85-91. [Link]
-
Doc Brown's Chemistry. (n.d.). Propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. bjbms.org [bjbms.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Crystal structure of 2-oxo-2H-chromen-3-yl propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
solving solubility issues of 3-propanoyl-2H-chromen-2-one in aqueous media
Ticket ID: SOL-3PC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming aqueous insolubility of 3-propanoyl-2H-chromen-2-one (3-Propanoylcoumarin)[1]
Introduction
Welcome to the technical support hub. You are likely facing precipitation or non-dissolution issues with 3-propanoyl-2H-chromen-2-one . This is a known physicochemical bottleneck for 3-acylcoumarin derivatives.[1]
The molecule consists of a hydrophobic benzopyrone (coumarin) core substituted with a propanoyl group at the C3 position.[2][3] While the ketone oxygen accepts hydrogen bonds, the planar aromatic system drives strong
This guide provides three validated workflows to solubilize this compound without compromising its chemical integrity.
Module 1: Diagnostic & Strategy Selection
Before selecting a protocol, determine your end-use application. The wrong solvent system can interfere with biological assays or lead to chemical degradation.[2]
Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.
Module 2: Cosolvent Strategies (The "Quick Fix")
Best for: High-throughput screening, robust cell lines, or analytical chemistry (HPLC).[2][3]
The "Crash" Phenomenon
Researchers often dissolve the compound in 100% DMSO and then spike it into water, only to see a white cloud form immediately. This is "solvent shock."[2] The water molecules cluster around the DMSO, leaving the hydrophobic coumarin molecules to aggregate and precipitate.
Optimized Cosolvent Protocol
To prevent precipitation, you must step-down the hydrophobicity or use a surfactant bridge.
Reagents:
Step-by-Step Procedure:
-
Primary Stock: Dissolve 3-propanoyl-2H-chromen-2-one in 100% DMSO to a concentration of 100 mM . Vortex until clear.
-
Intermediate Dilution (The Bridge): Do not add directly to media.[2][3] Prepare an intermediate solution:
-
Final Dilution: Add the intermediate solution to your aqueous buffer/media under rapid stirring.
Solubility Data Table
| Solvent System | Approx. Solubility (mg/mL) | Suitability | Notes |
| Water (pH 7) | < 0.05 | Poor | Practically insoluble.[1][2][3] |
| DMSO (Pure) | > 50 | High | Good stock solvent.[1][2][3] Hygroscopic. |
| Ethanol (Pure) | ~ 10-20 | Moderate | Good for intermediate dilution.[1][2][3] |
| 50% DMSO / 50% Water | ~ 5 | Moderate | Exothermic mixing; let cool before use. |
| 5% Tween 80 in Water | ~ 1-2 | Good | Forms micelles; biologically compatible.[1][2] |
Module 3: Supramolecular Complexation (The "Stable" Solution)
Best for: Animal studies, sensitive cell lines, and long-term stability.[3]
Coumarins fit ideally into the hydrophobic cavity of
Mechanism of Action
The 3-propanoyl group and the coumarin lactone ring displace water molecules from the CD cavity. This is an entropy-driven process that results in a soluble 1:1 or 1:2 host-guest complex [1, 2].[1]
Protocol: Kneading Method (Solid State Complex)
This produces a highly soluble powder that can be dissolved in water instantly.[1][2][3]
-
Molar Ratio: Calculate a 1:1 molar ratio of 3-propanoyl-2H-chromen-2-one to HP-
-CD. -
Wetting: Place the HP-
-CD in a mortar. Add a minimum amount of water/ethanol (1:1 v/v) to create a thick paste.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Incorporation: Slowly add the coumarin powder to the paste while grinding vigorously with a pestle.
-
Kneading: Grind for 45–60 minutes. The paste may dry; add drops of solvent to maintain consistency.
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Reconstitution: The resulting powder will dissolve in water/PBS significantly faster and at higher concentrations than the raw compound.[2]
Figure 2: Mechanism of Host-Guest inclusion complex formation.[1][2][3]
Module 4: Critical Stability Warning (pH)
Issue: The "Yellowing" Effect. If your colorless solution turns yellow upon adding it to a basic buffer (pH > 8), you have chemically altered the compound.[2][3]
The Chemistry: Coumarins contain a lactone (cyclic ester) ring.[2][3] In alkaline conditions, this ring undergoes hydrolysis , opening to form the coumarinate anion (specifically a cis-coumarinic acid derivative).[2][3] This reaction is often reversible with acid, but prolonged exposure to high pH can lead to isomerization to the trans-coumaric acid form, which cannot re-close into the coumarin ring [3, 4].
Troubleshooting Checklist:
-
Check Buffer pH: Ensure PBS or media is pH 7.4 or lower.[2]
-
Avoid NaOH: Do not use Sodium Hydroxide to adjust pH during dissolution.[2]
-
Visual Cue: A shift to yellow fluorescence usually indicates ring opening.[2]
FAQ: Frequently Asked Questions
Q: Can I use sonication to speed up dissolution? A: Yes, bath sonication is recommended.[3] However, monitor the temperature. Excessive heat (>50°C) combined with ultrasonic energy can degrade the propanoyl side chain or promote oxidation.[1][2][3]
Q: Why does my compound precipitate after 24 hours in the fridge? A: You likely created a supersaturated solution. Coumarins have a strong tendency to crystallize.[2] If using the Cosolvent Strategy (Module 2), prepare fresh solutions immediately before use.[2][3] If stability is required, switch to the Cyclodextrin Strategy (Module 3).[2][3]
Q: Is the propanoyl group stable? A: Generally, yes. However, it is a ketone alpha to an aromatic ring.[3] It is less reactive than an aldehyde but can still undergo reduction or condensation reactions if exposed to strong reducing agents (e.g., NaBH4) in your assay mix.[2][3]
References
-
Al-Amiery, A. A., et al. (2025).[2][3] Exploring the Inclusion Complex Formation of 3-Acetylcoumarin with β-Cyclodextrin and its Delivery to a Carrier Protein. ResearchGate.
-
Pinho, E., et al. (2014).[2][3] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (PMC).[1][2][3]
-
Lund, M., et al. (1998).[2][3] Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series (coumarin analogs). PubMed.[2][4]
-
Sosso, S., et al. (2019).[2][3] 2-oxo-2H-chromen-3-yl Propionate: Short-step Synthesis, Characterization and Fluorescence Properties. Semantic Scholar. [1][3]
Sources
- 1. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-oxo-2H-chromen-3-yl propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the ¹H NMR Interpretation of 3-Propanoyl-2H-chromen-2-one and a Comparative Analysis with Structurally Related Acylcoumarins
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progressive research. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 3-propanoyl-2H-chromen-2-one, a derivative of the versatile coumarin scaffold.
This document provides a detailed, predictive analysis of the ¹H NMR spectrum of 3-propanoyl-2H-chromen-2-one. By leveraging experimental data from the closely related analogue, 3-acetyl-2H-chromen-2-one, and fundamental principles of NMR spectroscopy, we present a robust interpretation that can guide researchers in their synthetic and characterization endeavors. Furthermore, a comparative analysis with alternative 3-acylcoumarins is included to highlight the subtle yet significant spectral differences that arise from minor structural modifications.
The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-containing heterocycles found in numerous natural products. Their diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties, have established them as "privileged structures" in drug discovery. The substituent at the 3-position of the coumarin ring plays a crucial role in modulating this biological activity, making the unambiguous characterization of these derivatives essential.
Predicted ¹H NMR Spectrum of 3-Propanoyl-2H-chromen-2-one
While a publicly available experimental spectrum for 3-propanoyl-2H-chromen-2-one is not readily found in the searched literature, a highly accurate prediction can be constructed based on established chemical shift theory and extensive data from analogous compounds. The propanoyl group, an ethyl ketone substituent, at the C-3 position introduces a characteristic ethyl spin system, while the coumarin backbone gives rise to a set of aromatic and vinylic proton signals.
Molecular Structure and Proton Numbering
To facilitate the spectral interpretation, the protons of 3-propanoyl-2H-chromen-2-one are systematically numbered as follows:
Figure 1. Structure of 3-propanoyl-2H-chromen-2-one with proton labeling.
Predicted Chemical Shifts and Splitting Patterns
The predicted ¹H NMR data for 3-propanoyl-2H-chromen-2-one in CDCl₃ are summarized in the table below. These predictions are derived from the analysis of related structures and established NMR principles.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (a) | ~ 8.4 - 8.5 | Singlet (s) | - | 1H |
| H-5 | ~ 7.6 - 7.7 | Doublet of doublets (dd) | J ≈ 7.5, 1.5 | 1H |
| H-7 | ~ 7.5 - 7.6 | Triplet of doublets (td) or Multiplet (m) | J ≈ 8.0, 1.5 | 1H |
| H-8 | ~ 7.3 - 7.4 | Doublet (d) | J ≈ 8.0 | 1H |
| H-6 | ~ 7.3 - 7.4 | Triplet (t) or Multiplet (m) | J ≈ 7.5 | 1H |
| -CH₂- (b) | ~ 2.9 - 3.1 | Quartet (q) | J ≈ 7.2 | 2H |
| -CH₃ (c) | ~ 1.1 - 1.2 | Triplet (t) | J ≈ 7.2 | 3H |
Table 1. Predicted ¹H NMR Data for 3-Propanoyl-2H-chromen-2-one.
In-depth Spectral Interpretation
The rationale behind the predicted chemical shifts and multiplicities is grounded in the electronic environment of each proton.
-
H-4 (a): The Deshielded Vinylic Proton: The most downfield signal is anticipated to be the singlet corresponding to the H-4 proton. Its significant deshielding is a result of two primary factors: the anisotropic effect of the adjacent carbonyl group at C-2 and the electron-withdrawing nature of the propanoyl substituent at C-3. In many 3-substituted coumarins, this proton appears as a sharp singlet in the range of 8.44-8.49 ppm.[1]
-
Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the coumarin nucleus typically resonate in the aromatic region (δ 7.0-8.0 ppm). Their precise chemical shifts and coupling patterns are dictated by their position relative to the fused pyrone ring and any substituents.
-
H-5: This proton is expected to be the most downfield of the aromatic signals due to the deshielding influence of the nearby lactone carbonyl (C-2). It will likely appear as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-7.
-
H-7: This proton is anticipated to be a triplet of doublets (or a more complex multiplet) arising from ortho coupling to both H-6 and H-8, and a smaller meta coupling to H-5.
-
H-6 and H-8: These protons are generally found further upfield. H-8 is expected to be a doublet due to ortho coupling with H-7, while H-6 will likely be a triplet (or multiplet) due to ortho coupling with H-5 and H-7.
-
-
Propanoyl Protons (-CH₂- (b) and -CH₃ (c)): The propanoyl group gives rise to a classic ethyl spin system.
-
Methylene Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, placing their signal at approximately 2.9-3.1 ppm. This signal will be split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).
-
Methyl Protons (-CH₃): The terminal methyl protons are further from the carbonyl group and are therefore more shielded, resonating at a higher field (around 1.1-1.2 ppm). This signal will be split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet should be identical, typically around 7.2 Hz.
-
Comparative Analysis: 3-Propanoyl- vs. 3-Acetyl-2H-chromen-2-one
To provide a practical context for the interpretation, a comparison with the well-characterized 3-acetyl-2H-chromen-2-one is invaluable. The primary difference in the ¹H NMR spectra of these two compounds will be observed in the signals for the acyl substituent.
| Proton Signal | 3-Propanoyl-2H-chromen-2-one (Predicted) | 3-Acetyl-2H-chromen-2-one (Experimental/Predicted) |
| H-4 | ~ 8.4 - 8.5 ppm (s) | ~ 8.5 ppm (s) |
| Aromatic Protons | ~ 7.3 - 7.7 ppm (m) | ~ 7.3 - 7.7 ppm (m) |
| Acyl Protons | -CH₂-: ~ 2.9 - 3.1 ppm (q, J ≈ 7.2 Hz)-CH₃: ~ 1.1 - 1.2 ppm (t, J ≈ 7.2 Hz) | -CH₃: ~ 2.7 ppm (s) |
Table 2. ¹H NMR Spectral Comparison of 3-Propanoyl- and 3-Acetyl-2H-chromen-2-one.
The ¹H NMR spectrum of 3-acetyl-2H-chromen-2-one exhibits a characteristic singlet for the acetyl methyl group at approximately 2.77 ppm.[2] In contrast, the propanoyl group in the target molecule will display the aforementioned quartet and triplet, providing a clear and unambiguous distinction between these two closely related structures.
Visualizing the Spin-Spin Coupling
The coupling relationships within the propanoyl group and the aromatic ring can be visualized to aid in understanding the splitting patterns.
Figure 2. Spin-spin coupling network in 3-propanoyl-2H-chromen-2-one.
Experimental Protocol: A Guideline for ¹H NMR Data Acquisition
For the acquisition of high-quality ¹H NMR spectra of coumarin derivatives, the following general protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for coumarins.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
-
Conclusion
The ¹H NMR spectrum of 3-propanoyl-2H-chromen-2-one, while not experimentally documented in the readily available literature, can be confidently predicted through the analysis of its structural features and comparison with closely related analogues. The key distinguishing features are the downfield singlet of the H-4 proton and the characteristic quartet and triplet of the propanoyl group. This guide provides a comprehensive framework for the interpretation of this spectrum, which will be invaluable for chemists working on the synthesis and characterization of novel coumarin derivatives for applications in medicinal chemistry and materials science. The provided comparative data and experimental guidelines further equip researchers with the necessary tools for accurate and efficient structural elucidation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 323, Coumarin. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2017). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis. Retrieved from [Link]
-
MDPI (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]
-
ScienceDirect (2015). Synthesis, spectroscopic investigation and computational study of 3-(1-(((methoxycarbonyl)oxy)imino)ethyl)-2H-chromen-2-one. Retrieved from [Link]
-
Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ResearchGate (2019). Short-step Synthesis, Characterization and Fluorescence Properties. Retrieved from [Link]
-
MDPI (2018). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Retrieved from [Link]
-
IJCPS (2018). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Retrieved from [Link]
Sources
HPLC method validation for 3-propanoyl-2H-chromen-2-one purity
Title: Comprehensive Comparison & Validation Guide: HPLC Purity Profiling of 3-Propanoyl-2H-chromen-2-one
Executive Summary This guide serves as a technical blueprint for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity analysis of 3-propanoyl-2H-chromen-2-one (also known as 3-propionylcoumarin). Unlike generic protocols, this document contrasts the proposed RP-HPLC method against alternative techniques (UV-Vis, GC-MS) to demonstrate its superior specificity for synthetic byproducts. It provides a self-validating framework aligned with ICH Q2(R1/R2) guidelines, ensuring data integrity for drug development applications.
Introduction: The Analytical Challenge
3-Propanoyl-2H-chromen-2-one is a functionalized coumarin derivative, often utilized as a scaffold in the synthesis of anticoagulant drugs and fluorescent probes.
-
The Problem: Synthetic routes (e.g., Knoevenagel condensation or acylation of 3-hydroxycoumarin) often yield structurally similar impurities such as 3-hydroxycoumarin , salicylaldehyde , or hydrolyzed propionic acid .
-
The Requirement: A method capable of resolving the parent compound from these specific degradants with a Resolution (
) > 2.0.
Methodology Comparison: Why HPLC?
Before detailing the protocol, we objectively compare the proposed HPLC method against common alternatives.
| Feature | RP-HPLC (Proposed) | UV-Vis Spectrophotometry | GC-MS |
| Specificity | High: Separates impurities based on hydrophobicity (C18 interaction). | Low: Measures total absorbance; cannot distinguish parent from UV-active impurities. | Medium/High: Good separation but requires thermal stability; polar impurities may tail. |
| Sensitivity (LOD) | High: typically 0.01–0.1 µg/mL with UV/DAD. | Medium: Subject to matrix interference. | High: Excellent for trace analysis but overkill for routine purity %. |
| Suitability | Ideal for purity % and impurity profiling. | Poor for purity; good for total assay only. | Good , but risks thermal degradation of labile coumarin esters. |
| Throughput | Medium: 10–15 min run time. | High: Instant reading. | Low: Longer run times + cool down. |
Verdict: RP-HPLC is the "Gold Standard" for this application due to its ability to quantify non-volatile organic impurities (NVOIs) without thermal stress.
The Optimized HPLC Protocol
This protocol is designed for robustness. The use of a C18 column with an acidic modifier ensures sharp peak shapes for the lactone moiety.
-
Instrument: HPLC system with Diode Array Detector (DAD).
-
Stationary Phase: C18 Column (e.g., 250 mm × 4.6 mm, 5 µm).[1] Rationale: Provides sufficient surface area for hydrophobic retention of the coumarin core.
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5). Rationale: Suppresses ionization of acidic impurities (like propionic acid), improving retention.
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Elution Mode: Isocratic (60:40 A:B) or Gradient (See Table 1). Gradient preferred for impurity profiling.
-
Detection: UV @ 274 nm (Characteristic Coumarin
) and 310 nm. -
Temperature: 30°C.
Table 1: Recommended Gradient Program
| Time (min) | % Buffer (A) | % ACN (B) | Phase |
|---|---|---|---|
| 0.0 | 70 | 30 | Equilibration |
| 10.0 | 20 | 80 | Elution of Parent |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End |
Validation Framework (ICH Q2 Aligned)
This section details the specific experiments required to validate the method, with "Self-Validating" acceptance criteria.
Specificity (Forced Degradation)
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%
) for 4 hours. -
Acceptance Criteria: Peak purity index > 990 (DAD). Resolution (
) between parent peak and nearest degradant > 1.5. -
Causality: Coumarin lactone rings are susceptible to hydrolysis in base (opening to coumarinic acid). The method must resolve this ring-opened species.
Linearity & Range[4][5][6]
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 50 µg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation Coefficient (
) 0.999.[4][5]
Precision (Repeatability)[6]
-
Protocol: 6 injections of the standard solution at 100% concentration.
-
Acceptance Criteria: % RSD of Peak Area
2.0%.[6]
Accuracy (Recovery)[5]
-
Protocol: Spike placebo (or solvent) with known amounts of 3-propanoyl-2H-chromen-2-one at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean Recovery between 98.0% and 102.0%.
Supporting Experimental Data (Representative)
The following table summarizes typical validation results for this class of coumarin derivatives, serving as a benchmark for your laboratory.
Table 2: Representative Validation Metrics
| Parameter | Experimental Result (Typical) | Acceptance Limit | Status |
|---|---|---|---|
| Retention Time | 7.4 ± 0.1 min | N/A | Stable |
| Linearity (
Visualizations
Diagram 1: Method Validation Workflow
This flowchart outlines the logical progression from protocol design to final reporting, emphasizing the "Go/No-Go" decision points inherent in a self-validating system.
Caption: The stepwise validation lifecycle ensures that critical quality attributes (specificity, suitability) are met before investing resources in quantitative parameters.
Diagram 2: Separation Mechanism
Understanding the molecular interaction is key to troubleshooting. This diagram illustrates the hydrophobic interaction between the 3-propanoyl moiety and the C18 stationary phase.
Caption: The separation relies on the differential partitioning of the hydrophobic propionyl side chain into the C18 stationary phase, while polar impurities elute earlier.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Celeghini, R. M. S., et al. (2001). Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts. Journal of the Brazilian Chemical Society. Link
-
Yoda, J., et al. (2019).[7] 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry. Link
-
Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. Methods in Molecular Biology (Clifton, N.J.). Link
Sources
- 1. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tpcj.org [tpcj.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
